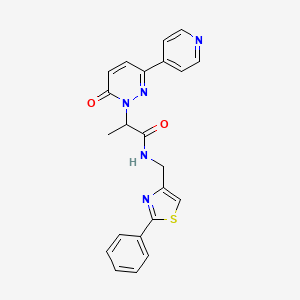

2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide is a novel chemical entity that appears to be related to a class of pyridazin-3-one derivatives and arylhydrazone derivatives. These compounds have been synthesized for various applications, including the potential use as photooxidation retardants in polymers .

Synthesis Analysis

The synthesis of related pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as p-nitrophenylacetic acid and cyanoacetic acid in acetic anhydride, leading to high yields of the desired products . Additionally, the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its arylhydrazone derivatives has been described, which are structurally characterized by double hydrogen bonding and intramolecular charge transfer capabilities .

Molecular Structure Analysis

The molecular structure of pyridazin-3-one derivatives is confirmed by various analytical spectroscopic methods and X-ray crystallography. These methods ensure the accurate determination of the molecular framework and the presence of specific functional groups that contribute to the compound's reactivity and physical properties . The arylhydrazone derivatives exhibit a significant feature of double hydrogen bonding, which influences their molecular stability and interaction with light .

Chemical Reactions Analysis

The pyridazin-3-one derivatives can further react with DMF-DMA to form enaminone derivatives, which then react with aminoazoles to produce azolo[1,5-a]pyrimidine derivatives . The arylhydrazone derivatives are designed to function as UV absorbers, with the intramolecular charge transfer occurring through the nonbonding electrons on the amino nitrogen atom of the hydrazone moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of double hydrogen bonds and the ability for intramolecular charge transfer suggest that these compounds could have unique optical properties, making them suitable as photooxidation retardants in polymers. The specific interactions between the functional groups and the overall molecular architecture contribute to their stability and reactivity .

Aplicaciones Científicas De Investigación

Transformations and Synthetic Applications

Research on pyridazine derivatives highlights innovative transformations and synthetic applications. Kolar et al. (1996) discuss the transformations of the pyrido[1,2-a]pyrazine ring system into other heterocyclic structures such as imidazo[1,2-a]pyridines and diazaaceanthrylenes, showcasing the versatility of pyridazine derivatives in synthetic chemistry Kolar, Tiŝler, & Pizzioli, 1996. Similarly, Ibrahim & Behbehani (2014) established a general route for synthesizing pyridazin-3-one derivatives, further emphasizing the potential of pyridazine frameworks in generating novel compounds with diverse biological activities Ibrahim & Behbehani, 2014.

Biological Activities and Applications

The exploration into the biological activities of pyridazine derivatives, as detailed by various studies, includes the investigation of their antimicrobial, anti-inflammatory, and cytotoxic properties. For instance, the study on the synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon by Amr et al. (2007) highlights the potential anti-inflammatory applications of such compounds Amr, Sabry, & Abdulla, 2007. Another study by Flefel et al. (2018) on the synthesis and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives illustrates the antimicrobial and antioxidant potential of these compounds Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018.

Propiedades

IUPAC Name |

2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S/c1-15(27-20(28)8-7-19(26-27)16-9-11-23-12-10-16)21(29)24-13-18-14-30-22(25-18)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODKNLNIDJFYLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2524297.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)

![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)